rac-TAK-875 - 1390641-84-5

rac-TAK-875

Catalog Number: EVT-1447659
CAS Number: 1390641-84-5
Molecular Formula: C29H32O7S
Molecular Weight: 524.628
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[(3S)-6-[[3-[2,6-Dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid, also known as Fasiglifam (TAK-875), is a synthetic organic compound that has gained significant attention in scientific research for its role as a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). [] This receptor is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion. [] Fasiglifam belongs to the class of dihydrobenzofuran derivatives. [] Its discovery and development stemmed from the need for a safe and effective antidiabetic drug with a reduced risk of hypoglycemia. []

Synthesis Analysis

The synthesis of 2-[(3S)-6-[[3-[2,6-Dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid involves a multi-step process, starting with the cyclization of the phenylpropanoic acid moiety of a lead compound. [] This cyclization leads to the formation of fused phenylalkanoic acids, which possess favorable in vitro agonist activities and pharmacokinetic profiles. [] Further optimization of the structure led to the discovery of the dihydrobenzofuran derivative, Fasiglifam. []

Mechanism of Action

2-[(3S)-6-[[3-[2,6-Dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid acts as a potent and selective agonist of GPR40/FFAR1. [] Upon binding to the receptor, Fasiglifam initiates a signaling cascade that enhances glucose-stimulated insulin secretion in pancreatic β-cells. [, ] This action is glucose-dependent, meaning that it only potentiates insulin release in the presence of elevated glucose levels. [] The mechanism involves an elevation of intracellular Ca2+ concentration in β-cells. [] Notably, Fasiglifam does not significantly affect glucagon secretion, a feature that could be advantageous in minimizing the risk of hypoglycemia. []

Applications

2-[(3S)-6-[[3-[2,6-Dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid has been extensively studied for its potential application in the treatment of type 2 diabetes mellitus. [] Its ability to selectively enhance glucose-stimulated insulin secretion, without significantly affecting glucagon release, makes it a promising candidate for achieving glycemic control with a lower risk of hypoglycemia. [] Preclinical studies in animal models of diabetes have demonstrated its efficacy in lowering plasma glucose levels and improving glucose tolerance. []

2-[(3S)-6-[[3-[2,6-Dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid Acyl Glucuronide

Compound Description: This compound is a metabolite of 2-[(3S)-6-[[3-[2,6-Dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid (Fasiglifam) formed through glucuronidation.

Relevance: This metabolite is directly derived from 2-[(3S)-6-[[3-[2,6-Dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid through a Phase II metabolic reaction. It shares the core structure of Fasiglifam but with an added glucuronide moiety.

Side-Chain Shortened Metabolite of Fasiglifam

Compound Description: This novel metabolite of Fasiglifam arises from a biotransformation involving the elimination of a CH2 group from the acetyl side chain. This biotransformation may have implications for drug toxicity.

Relevance: This compound is a metabolic derivative of 2-[(3S)-6-[[3-[2,6-Dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid. While the exact structure is not provided in the paper, it is explicitly stated to be a side-chain shortened analog of Fasiglifam.

Compound 1

Compound Description: Compound 1 represents a lead compound in the development of 2-[(3S)-6-[[3-[2,6-Dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid (TAK-875). It possesses a phenylpropanoic acid moiety, which was later cyclized to produce fused phenylalkanoic acids with improved pharmacological and pharmacokinetic properties.

Relevance: Compound 1 serves as a structural precursor to TAK-875. The cyclization of its phenylpropanoic acid moiety played a crucial role in the development of TAK-875 by generating the dihydrobenzofuran core structure present in the final compound.

Dihydrobenzofuran Derivative 9a

Compound Description: Dihydrobenzofuran derivative 9a is another name for 2-[(3S)-6-[[3-[2,6-Dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid hemi-hydrate (TAK-875). This compound is a potent, selective, and orally bioavailable GPR40 agonist developed for the treatment of type 2 diabetes.

Relevance: This compound is identical to the main compound, 2-[(3S)-6-[[3-[2,6-Dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid (TAK-875). The paper uses this alternative nomenclature to describe the compound within the context of its discovery and development.

Properties

CAS Number

1390641-84-5

Product Name

rac-TAK-875

IUPAC Name

2-[6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid

Molecular Formula

C29H32O7S

Molecular Weight

524.628

InChI

InChI=1S/C29H32O7S/c1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24/h4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31)

InChI Key

BZCALJIHZVNMGJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C

Synonyms

6-[[2’,6’-Dimethyl-4’-[3-(methylsulfonyl)propoxy][1,1’-biphenyl]-3-yl]methoxy]-2,3-dihydro-3-benzofuranacetic Acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.